molecular formula C9H5N5O2 B1632885 4-Nitrobenzeneazomalononitrile CAS No. 3722-13-2

4-Nitrobenzeneazomalononitrile

Cat. No.: B1632885
CAS No.: 3722-13-2
M. Wt: 215.17 g/mol
InChI Key: JGNLOOXOIBSOLU-UHFFFAOYSA-N
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Description

4-Nitrobenzeneazomalononitrile: is an organic compound characterized by the presence of a nitrophenyl group attached to an azo linkage, which is further connected to a malononitrile moiety. This compound is notable for its vibrant color and is often used in dye chemistry due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzeneazomalononitrile typically involves the diazotization of p-nitroaniline followed by coupling with malononitrile. The process begins with the formation of a diazonium salt from p-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzeneazomalononitrile undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can act as a coupling agent in the formation of other azo compounds.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under basic conditions.

    Coupling Reactions: Typically carried out in the presence of bases like sodium acetate or pyridine.

Major Products:

    Reduction: Produces p-phenylenediamine derivatives.

    Substitution: Yields various substituted nitrophenyl derivatives.

    Coupling Reactions: Forms complex azo compounds with extended conjugation.

Scientific Research Applications

Chemistry: 4-Nitrobenzeneazomalononitrile is used as a precursor in the synthesis of various dyes and pigments. Its ability to form stable azo linkages makes it valuable in the production of colorants for textiles and inks .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and as a marker in immunoassays. Its derivatives have shown potential in medicinal chemistry for the development of therapeutic agents .

Industry: The compound is employed in the manufacture of photoresponsive materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which 4-Nitrobenzeneazomalononitrile exerts its effects involves the interaction of its azo and nitro groups with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light irradiation, making it useful in photoresponsive applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • ((p-Nitrophenyl)azo)acetonitrile
  • ((p-Nitrophenyl)azo)benzonitrile
  • ((p-Nitrophenyl)azo)phenol

Uniqueness: 4-Nitrobenzeneazomalononitrile is unique due to the presence of the malononitrile moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups and stable azo linkages .

Properties

IUPAC Name

2-[(4-nitrophenyl)diazenyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNLOOXOIBSOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254301
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-13-2
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, ((p-nitrophenyl)azo)-
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Record name NSC21673
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Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Record name 2-(4-nitrophenyl)diazenylpropanedinitrile
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